molecular formula C25H21ClN4O3 B12019706 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide CAS No. 634896-45-0

5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B12019706
CAS No.: 634896-45-0
M. Wt: 460.9 g/mol
InChI Key: AXBYEHNEDSGINO-JFLMPSFJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a chlorobenzyl group, and a methoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the chlorobenzyl group: This step involves the reaction of the pyrazole intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the methoxybenzylidene moiety: This is typically done by reacting the chlorobenzylated pyrazole with 3-methoxybenzaldehyde in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(3-ethoxybenzylidene)-1H-pyrazole-3-carbohydrazide
  • 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(3-hydroxybenzylidene)-1H-pyrazole-3-carbohydrazide

Uniqueness

Compared to similar compounds, 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in its applications.

Properties

CAS No.

634896-45-0

Molecular Formula

C25H21ClN4O3

Molecular Weight

460.9 g/mol

IUPAC Name

3-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-(3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H21ClN4O3/c1-32-22-4-2-3-18(13-22)15-27-30-25(31)24-14-23(28-29-24)19-7-11-21(12-8-19)33-16-17-5-9-20(26)10-6-17/h2-15H,16H2,1H3,(H,28,29)(H,30,31)/b27-15+

InChI Key

AXBYEHNEDSGINO-JFLMPSFJSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.